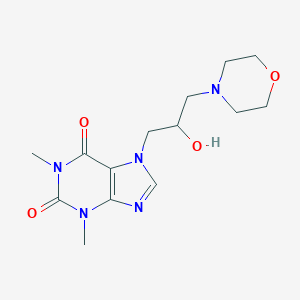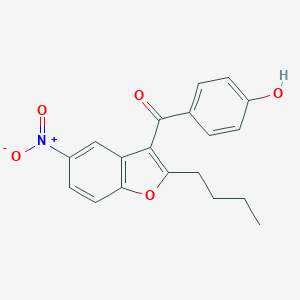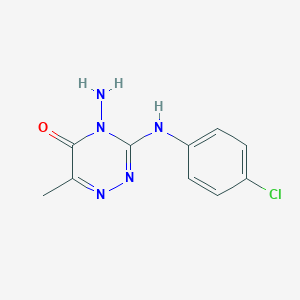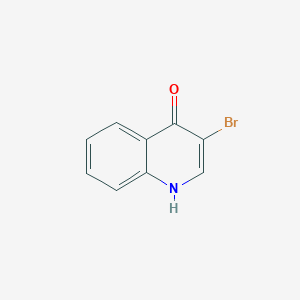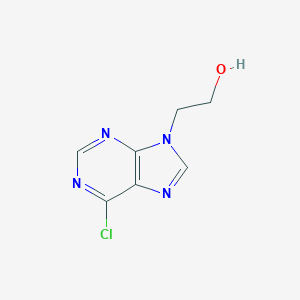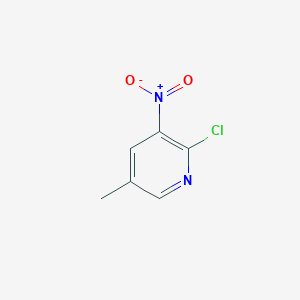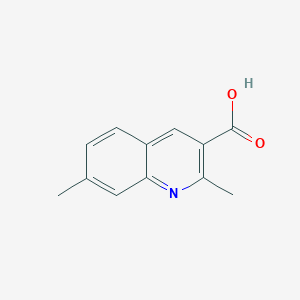
2,7-Dimethylquinoline-3-carboxylic acid
説明
2,7-Dimethylquinoline-3-carboxylic acid (DMQA) is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMQA is a derivative of quinoline and is known to exhibit numerous biological activities.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway of 2,7-Dimethylquinoline-3-carboxylic acid involves the synthesis of 2,7-dimethylquinoline followed by carboxylation of the resulting compound.
Starting Materials
2-methylpyridine, acetaldehyde, ethyl acetoacetate, sodium hydroxide, sulfuric acid, sodium bicarbonate, carbon dioxide
Reaction
Step 1: Condensation of 2-methylpyridine and acetaldehyde to form 2,7-dimethylquinoline., Step 2: Carboxylation of 2,7-dimethylquinoline using ethyl acetoacetate and carbon dioxide in the presence of sodium hydroxide., Step 3: Acidification of the reaction mixture with sulfuric acid., Step 4: Isolation of 2,7-Dimethylquinoline-3-carboxylic acid by filtration and washing with water followed by neutralization with sodium bicarbonate.
科学的研究の応用
2,7-Dimethylquinoline-3-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and material science. 2,7-Dimethylquinoline-3-carboxylic acid has been found to exhibit potent antioxidant, anti-inflammatory, and antimicrobial activities. 2,7-Dimethylquinoline-3-carboxylic acid has also been investigated for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
作用機序
The mechanism of action of 2,7-Dimethylquinoline-3-carboxylic acid is not fully understood. However, it is known to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, leading to its potent antioxidant activity. 2,7-Dimethylquinoline-3-carboxylic acid has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
生化学的および生理学的効果
2,7-Dimethylquinoline-3-carboxylic acid has been shown to exhibit numerous biochemical and physiological effects. 2,7-Dimethylquinoline-3-carboxylic acid has been found to reduce oxidative stress and inflammation in various animal models. 2,7-Dimethylquinoline-3-carboxylic acid has also been shown to exhibit neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
2,7-Dimethylquinoline-3-carboxylic acid has several advantages for lab experiments. It is readily available and can be synthesized using a simple method. 2,7-Dimethylquinoline-3-carboxylic acid is also stable and can be stored for extended periods without degradation. However, 2,7-Dimethylquinoline-3-carboxylic acid has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
2,7-Dimethylquinoline-3-carboxylic acid has shown promising results in various scientific research applications, and future research should focus on further exploring its potential therapeutic applications. Future studies should investigate the molecular mechanisms underlying 2,7-Dimethylquinoline-3-carboxylic acid's biological activities and its potential use in combination therapy for various diseases. Additionally, future research should focus on developing novel 2,7-Dimethylquinoline-3-carboxylic acid derivatives with improved pharmacological properties.
特性
IUPAC Name |
2,7-dimethylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-7-3-4-9-6-10(12(14)15)8(2)13-11(9)5-7/h3-6H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTYGVBJWKJPEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355924 | |
| Record name | 2,7-Dimethylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dimethylquinoline-3-carboxylic acid | |
CAS RN |
470702-35-3 | |
| Record name | 2,7-Dimethyl-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=470702-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Dimethylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



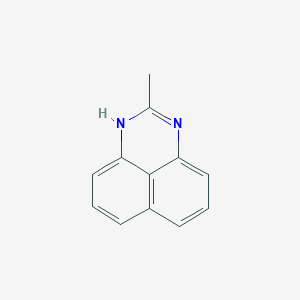
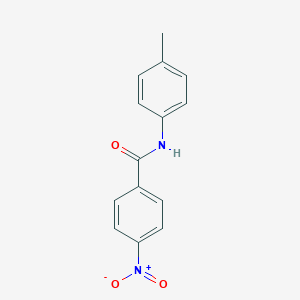
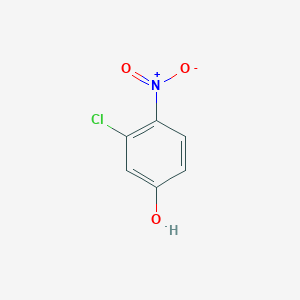
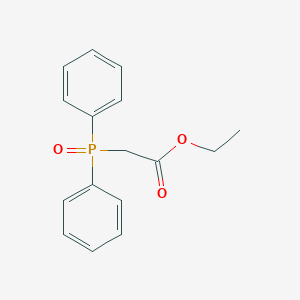
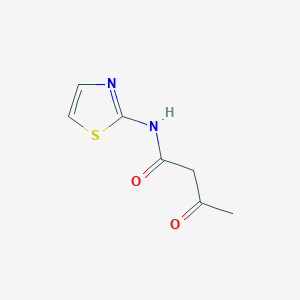
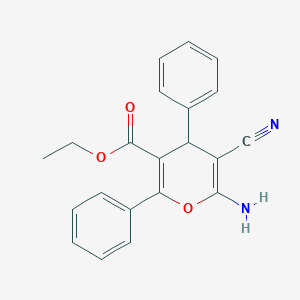
![2-(4-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B188108.png)
